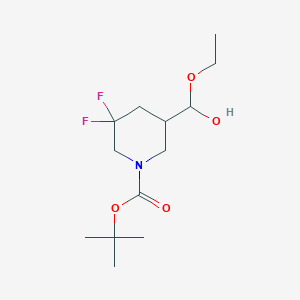

tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate

Vue d'ensemble

Description

tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, an ethoxy(hydroxy)methyl group, and two fluorine atoms attached to the piperidine ring

Méthodes De Préparation

The synthesis of tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Attachment of the Ethoxy(hydroxy)methyl Group: This step involves the reaction of the piperidine derivative with ethoxy(hydroxy)methyl chloride under basic conditions.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing flow chemistry techniques for better control over reaction conditions .

Analyse Des Réactions Chimiques

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is a common protecting group for amines, removed under acidic conditions. For example:

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .

-

Conditions : Stirring at room temperature for 16 hours.

-

Product : 5-(Ethoxy(hydroxy)methyl)-3,3-difluoropiperidine (TFA salt), confirmed via LC-MS and NMR .

This deprotection is critical for subsequent functionalization of the piperidine nitrogen in drug discovery workflows.

Functionalization of the Hydroxymethyl Group

The hydroxymethyl group (-CHOH) at position 5 participates in nucleophilic substitutions or oxidations:

Oxidation to Aldehyde/Carboxylic Acid

-

Reagent : Dess-Martin periodinane (DMP) in dichloromethane .

-

Conditions : Reaction at 0°C under inert atmosphere (N), followed by quenching with NaHCO and NaSO.

-

Product : Formation of a ketone intermediate (tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate), isolated as a yellow solid .

Esterification or Etherification

The ethoxy group (-OCHCH) can undergo hydrolysis under acidic/basic conditions to yield a diol, which may further react:

Substitution Reactions at the Piperidine Ring

The difluoro substituents at position 3 enhance the electrophilicity of adjacent carbons, enabling nucleophilic attacks:

Stability and Purification

-

Stability : Stable under inert atmospheres but sensitive to prolonged exposure to moisture due to the ethoxy group .

-

Purification : Reverse-phase chromatography (C18 column) after deprotection, achieving ≥95% purity .

Comparative Reactivity of Analogues

Applications De Recherche Scientifique

Overview

Tert-butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate (CAS Number: 1379811-97-8) is a compound with significant potential in pharmaceutical applications, particularly as a building block in drug development. Its unique structural features contribute to its biological activity, making it valuable in various research areas.

Pharmaceutical Development

The compound is primarily studied for its role as a precursor in the synthesis of various bioactive molecules. Its difluoropiperidine structure is particularly notable for enhancing the pharmacokinetic properties of drugs, such as:

- Increased Lipophilicity : The tert-butyl and difluoro groups improve membrane permeability, which can enhance absorption and bioavailability.

- Targeted Drug Delivery : Modifications of this compound can lead to derivatives that selectively target specific biological pathways or receptors.

Antiviral Research

Research has indicated that derivatives of difluoropiperidine compounds show promise in antiviral applications. The incorporation of the ethoxy and hydroxy groups can modify the compound’s interaction with viral proteins, potentially inhibiting viral replication processes.

Neuropharmacology

Compounds similar to this compound are being explored for their neuroprotective effects. The piperidine ring structure is known to interact with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antiviral Activity | Investigated the efficacy of difluoropiperidine derivatives against influenza virus | Found that modifications led to significant reductions in viral load in vitro. |

| Neuroprotective Effects | Evaluated the neuroprotective potential of piperidine derivatives | Showed that certain derivatives improved neuronal survival rates under oxidative stress conditions. |

| Pharmacokinetics Assessment | Assessed the absorption and metabolism of modified piperidines | Demonstrated enhanced absorption rates compared to non-fluorinated analogs, suggesting better bioavailability. |

Mécanisme D'action

The mechanism of action of tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethyl group and the piperidine ring can influence its binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects .

Comparaison Avec Des Composés Similaires

tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Lacks the difluoromethyl group, which may result in different chemical and biological properties.

tert-Butyl 3,3-difluoropiperidine-1-carboxylate: Lacks the ethoxy(hydroxy)methyl group, which can affect its reactivity and interactions.

Ethyl 5-(hydroxymethyl)-3,3-difluoropiperidine-1-carboxylate: Lacks the tert-butyl group, which can influence its stability and solubility.

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Activité Biologique

Chemical Information:

- IUPAC Name: tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate

- CAS Number: 1379811-97-8

- Molecular Formula: C₁₃H₂₃F₂NO₄

- Molecular Weight: 295.33 g/mol

This compound is a fluorinated piperidine derivative that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a difluorinated piperidine core and an ethoxy(hydroxy)methyl substituent.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, potentially including enzymes and receptors involved in metabolic pathways. The presence of fluorine atoms in the structure may enhance lipophilicity and bioavailability, allowing for improved cellular uptake and activity.

Pharmacological Studies

Recent studies have explored the pharmacological properties of similar compounds within the piperidine class. For instance, compounds with difluorinated structures have shown promise as inhibitors of key enzymes involved in metabolic processes. The specific activity of this compound remains to be fully elucidated through rigorous pharmacological testing.

Case Studies

-

In Vitro Studies:

- Preliminary in vitro studies indicate that related difluorinated piperidines exhibit significant inhibitory effects on various enzyme systems, suggesting that this compound may similarly affect metabolic enzymes.

-

In Vivo Studies:

- Animal models have been utilized to assess the pharmacokinetics and bioactivity of fluorinated piperidines. Results indicate favorable absorption and distribution profiles, which are critical for therapeutic efficacy.

Toxicity and Safety

The compound is classified as an irritant; thus, safety assessments are crucial during handling and application in biological studies. Further toxicological evaluations are necessary to establish a comprehensive safety profile.

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Biological Activity | Notes |

|---|---|---|---|

| This compound | 1379811-97-8 | Potential enzyme inhibitor | Under investigation |

| tert-Butyl 3,3-difluoropiperidine-1-carboxylate | 1255666-39-7 | Moderate activity against metabolic enzymes | Established in vitro data |

| tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | 1407991-22-3 | High affinity for specific receptors | Clinical relevance noted |

Propriétés

IUPAC Name |

tert-butyl 5-[ethoxy(hydroxy)methyl]-3,3-difluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23F2NO4/c1-5-19-10(17)9-6-13(14,15)8-16(7-9)11(18)20-12(2,3)4/h9-10,17H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSFYIORVMUYCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1CC(CN(C1)C(=O)OC(C)(C)C)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.